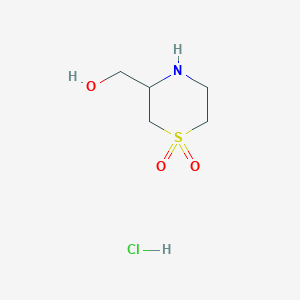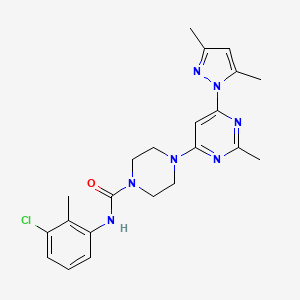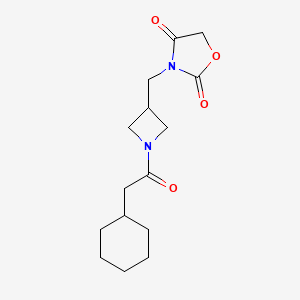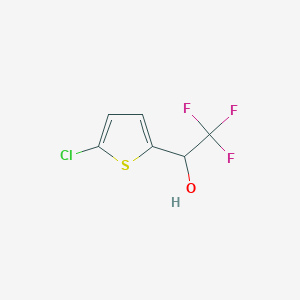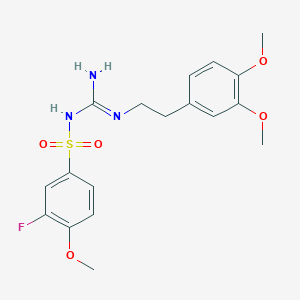![molecular formula C23H21N3O3S2 B2507459 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1291863-36-9](/img/structure/B2507459.png)
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide moiety with a 2-methoxyphenyl substituent .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the current literature .Scientific Research Applications
Chemical Structure and Reactivity
Research on compounds with structures similar to the mentioned chemical has focused on their chemical properties and reactions. For instance, the study of organophosphorus compounds revealed that certain 3-oxo esters and amides can react to form derivatives with distinct chemical structures and potential applications (Pedersen & Lawesson, 1974).
Antitumor Properties
Compounds structurally related to the mentioned chemical have been studied for their antitumor properties. A particular study synthesized and evaluated the antitumor activity of various thieno[3,2-d]pyrimidine derivatives, showing potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
The crystal structure of compounds similar to the one has been determined to understand their molecular conformation and stability. A study on a capsaicinoid compound revealed insights into its crystal structure and molecular arrangement, which could be relevant for similar compounds (Park et al., 1995).
Imaging Applications
Certain pyrimidineacetamides, closely related to the mentioned compound, have been reported as selective ligands for imaging purposes using positron emission tomography (PET). This application is significant for medical imaging and diagnosis (Dollé et al., 2008).
Dual Inhibitor Properties
Research has also been conducted on compounds with similar structures for their potential as dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase. Such compounds could have therapeutic applications in treating diseases like cancer (Gangjee et al., 2008).
Crystallography and Molecular Interactions
Studies have explored the molecular interactions and crystal structures of similar compounds, which is crucial for understanding their physical properties and potential applications in material science and pharmacology (Trilleras et al., 2008).
Synthesis and Antimicrobial Activity
Research on derivatives of pyrimidinone and oxazinone fused with thiophene rings, starting from similar compounds, has shown significant antimicrobial activities, suggesting potential pharmaceutical applications (Hossan et al., 2012).
properties
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-7-6-9-18(15(14)2)26-22(28)21-17(11-12-30-21)25-23(26)31-13-20(27)24-16-8-4-5-10-19(16)29-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOVNWZPXJHEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


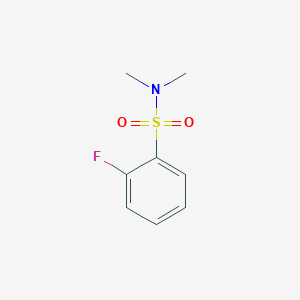


![7-[(3-chlorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507382.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
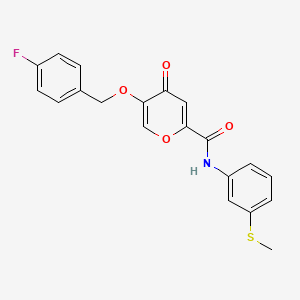
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)
